1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one
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Overview
Description
1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one is a synthetic organic compound with the molecular formula C19H16Br2O3 and a molecular weight of 452.14 g/mol . This compound belongs to the class of chalcones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its structural similarity to curcumin.
Medicine: Potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and inflammation. It can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-bromophenyl)penta-1,4-dien-3-one
Uniqueness
1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one is unique due to the presence of bromine and methoxy groups on the phenyl rings. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
918339-97-6 |
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Molecular Formula |
C19H16Br2O3 |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
1,5-bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H16Br2O3/c1-23-18-9-13(7-15(20)11-18)3-5-17(22)6-4-14-8-16(21)12-19(10-14)24-2/h3-12H,1-2H3 |
InChI Key |
NEORWWQUKADQJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)Br)OC)Br |
Origin of Product |
United States |
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